molecular formula C5H11NaO4S B3383496 Sodium 1-hydroxypentanesulphonate CAS No. 42849-43-4

Sodium 1-hydroxypentanesulphonate

Cat. No.: B3383496
CAS No.: 42849-43-4
M. Wt: 190.2 g/mol
InChI Key: NMXZRBVBKXIADF-UHFFFAOYSA-M
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Description

Sodium 1-hydroxypentanesulphonate is a useful research compound. Its molecular formula is C5H11NaO4S and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;1-hydroxypentane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4S.Na/c1-2-3-4-5(6)10(7,8)9;/h5-6H,2-4H2,1H3,(H,7,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXZRBVBKXIADF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H11NaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962739
Record name Sodium 1-hydroxypentane-1-sulfonate
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Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42849-43-4
Record name Sodium 1-hydroxypentanesulphonate
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Record name Sodium 1-hydroxypentane-1-sulfonate
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Record name Sodium 1-hydroxypentanesulphonate
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Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamics of Aldehyde Bisulfite Adduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reversible reaction between an aldehyde and a bisulfite ion to form an α-hydroxysulfonate, commonly known as an aldehyde bisulfite adduct, is a cornerstone of organic chemistry with far-reaching implications. This nucleophilic addition reaction is fundamental not only in classic organic synthesis for the purification and protection of aldehydes but also holds significant relevance in modern drug development and atmospheric chemistry.[1][2][3][4] In pharmaceutical sciences, these adducts serve as stable, often crystalline, intermediates that can improve handling, purification, and even act as prodrugs that release the active aldehyde under specific physiological conditions.[5][6][7][8] In environmental science, the formation of these adducts in atmospheric aerosols provides a crucial mechanism for sequestering sulfur dioxide and volatile aldehydes, thereby influencing air quality and haze formation.[9][10][11]

A thorough understanding of the thermodynamics governing this equilibrium is paramount for researchers and drug development professionals. The stability of the adduct, dictated by the Gibbs free energy change (ΔG) of the reaction, determines the position of the equilibrium and, consequently, the practical utility of the reaction. This guide provides a detailed exploration of the core thermodynamic principles, the structural and environmental factors that influence adduct stability, and the robust experimental methodologies used to characterize these interactions.

The Core Reaction: Mechanism and Equilibrium

The formation of an aldehyde bisulfite adduct is a classic example of a reversible nucleophilic addition to a carbonyl group.[1] The sulfur atom of the bisulfite ion (HSO₃⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide to yield the final α-hydroxysulfonate product.

The reaction can be represented by the following equilibrium:

R-CHO + HSO₃⁻ ⇌ R-CH(OH)SO₃⁻

ReactionMechanism cluster_product Product R-CHO Aldehyde (R-CHO) Adduct α-Hydroxysulfonate(Adduct)R-CH(OH)SO₃⁻ R-CHO->Adduct k_f (Formation) HSO3- Bisulfite Ion (HSO₃⁻) Adduct->R-CHO k_r (Dissociation)

Caption: Reversible formation of an aldehyde bisulfite adduct.

The position of this equilibrium is quantified by the equilibrium constant, K, which is a direct measure of the adduct's stability under specific conditions.

Thermodynamic Principles of Adduct Formation

The spontaneity and stability of the adduct formation are governed by fundamental thermodynamic parameters. The interplay between enthalpy and entropy determines the overall Gibbs free energy change of the reaction.

  • Gibbs Free Energy (ΔG): This value represents the net driving force of the reaction. A negative ΔG indicates a spontaneous reaction that favors the formation of the adduct at equilibrium. It is related to the equilibrium constant (K) by the equation: ΔG° = -RT ln(K) where R is the gas constant and T is the absolute temperature.[12]

  • Enthalpy (ΔH): This parameter quantifies the heat released or absorbed during the reaction. The formation of the C-S and O-H bonds in the adduct is an energetically favorable process, making the reaction exothermic (negative ΔH).[13] This means that heat is released upon adduct formation.

  • Entropy (ΔS): This value reflects the change in disorder of the system. Since two reactant molecules (aldehyde and bisulfite) combine to form a single product molecule (the adduct), there is a decrease in the system's randomness. Consequently, the entropy change for the reaction is negative (negative ΔS).[13]

The relationship between these parameters is defined by the Gibbs-Helmholtz equation:

ΔG = ΔH - TΔS

Because the reaction is exothermic (negative ΔH) but entropically unfavorable (negative ΔS), the overall spontaneity is temperature-dependent. At lower temperatures, the favorable enthalpy term (ΔH) dominates, driving the equilibrium towards the product. At higher temperatures, the unfavorable entropy term (-TΔS) becomes more significant, shifting the equilibrium back towards the reactants.

Factors Influencing Thermodynamic Stability

The equilibrium position and thermodynamic stability of the adduct are highly sensitive to several factors, primarily the molecular structure of the aldehyde and the conditions of the reaction environment.

Aldehyde Structure: Electronic and Steric Effects

The inherent reactivity of the aldehyde carbonyl group is the most critical determinant of adduct stability.

  • Electronic Effects: The electrophilicity of the carbonyl carbon is key. Electron-withdrawing groups attached to the aldehyde increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the bisulfite ion. This results in a more stable adduct and a larger equilibrium constant. Conversely, electron-donating groups decrease the electrophilicity, leading to less stable adducts. A linear relationship has been demonstrated between the stability constant (K) and Taft's σ* parameter, which quantifies the inductive effect of substituents.[14][15]

  • Aliphatic vs. Aromatic Aldehydes: A significant difference in reactivity exists between these two classes. Aliphatic aldehydes generally form much more stable adducts than aromatic aldehydes.[1] This is because the carbonyl group in aromatic aldehydes, such as benzaldehyde, is part of a conjugated system. Resonance delocalizes the partial positive charge on the carbonyl carbon, reducing its electrophilicity and thus its reactivity towards bisulfite.[1]

  • Steric Hindrance: Bulky substituents near the carbonyl group impede the approach of the bisulfite nucleophile, sterically hindering the reaction. This results in a less stable adduct and a smaller equilibrium constant. For example, o-tolualdehyde exhibits a lower Keq compared to benzaldehyde due to the steric effect of the adjacent methyl group.[13]

Solvent Effects

The choice of solvent is crucial, especially when dealing with aldehydes that have poor water solubility.

  • Aqueous Media: Water is the most common solvent for this reaction, as it readily dissolves the sodium bisulfite salt.

  • Organic Co-solvents: For aldehydes with limited aqueous solubility, a water-miscible organic co-solvent such as dimethylformamide (DMF), methanol, or acetonitrile can be used to create a homogeneous reaction mixture and improve reaction rates.[16][17]

  • Adduct Instability: It is critical to note that isolated adducts can be unstable in certain organic solvents. Acetone, for instance, should be avoided as a washing or anti-solvent because it can react with bisulfite, shifting the equilibrium and promoting the decomposition of the desired aldehyde adduct.[16][18] Ethyl formate has been shown to be a more stable alternative.[5][18]

Temperature

As predicted by Le Chatelier's principle for an exothermic reaction, lower temperatures favor the formation of the aldehyde bisulfite adduct. The temperature dependence of the equilibrium constant can be used to determine the standard enthalpy (ΔH°) and entropy (ΔS°) of the reaction via a van't Hoff plot (ln(K) vs. 1/T).[13]

Quantitative Thermodynamic Data

The following table summarizes experimentally determined thermodynamic parameters for the formation of bisulfite adducts with various aldehydes, illustrating the principles discussed above.

AldehydeTypeEquilibrium Constant (K) at 25°C (M⁻¹)ΔH° (kJ/mol)ΔS° (J/mol·K)Reference(s)
FormaldehydeAliphatic~1 x 10⁷--[1]
AcetaldehydeAliphatic(6.90 ± 0.54) x 10⁵--[14][15]
HydroxyacetaldehydeAliphatic(2.0 ± 0.5) x 10⁶--[14][15]
BenzaldehydeAromatic6.2 x 10³-54.3-111[13]
o-TolualdehydeAromatic2.4 x 10³-39.5-67.3[13]
SalicylaldehydeAromatic6.9 x 10²-38.5-76.1[13]

Note: The significant difference in K values between aliphatic and aromatic aldehydes highlights the impact of resonance stabilization.

Experimental Determination of Thermodynamic Parameters

Accurate determination of thermodynamic parameters requires robust and validated experimental protocols. The choice of method depends on the properties of the aldehyde and the specific parameters of interest.

Protocol 1: Equilibrium Constant (K) Determination via UV-Vis Spectrophotometry
  • Expertise & Causality: This method is chosen for its simplicity and accuracy when the aldehyde possesses a distinct UV chromophore (like the phenyl ring in benzaldehyde) whose absorbance changes predictably upon adduct formation. The adduct itself is typically non-absorbing at the aldehyde's λ_max. By using the Beer-Lambert law, we can precisely quantify the concentration of free aldehyde at equilibrium, which is the cornerstone of a trustworthy K determination. A calibration curve is a self-validating mechanism, ensuring that the instrument response is linear and accurate within the concentration range of the experiment.

  • Detailed Methodology: [1][19]

    • Preparation of Stock Solutions:

      • Prepare a concentrated stock solution of the aldehyde in a suitable solvent (e.g., ethanol or methanol).

      • Prepare a stock solution of sodium bisulfite (NaHSO₃) in the desired aqueous buffer (e.g., acetate buffer for pH 4-6). Ensure the buffer does not absorb at the analytical wavelength.

    • Determination of λ_max and Calibration Curve:

      • Identify the wavelength of maximum absorbance (λ_max) for the free aldehyde in the chosen buffer.

      • Prepare a series of dilutions of the aldehyde stock solution in the buffer and measure their absorbance at λ_max.

      • Plot absorbance versus concentration to generate a Beer-Lambert law calibration curve. The slope of this line is the molar absorptivity (ε).

    • Equilibrium Measurement:

      • In a series of temperature-controlled vials (e.g., 25°C), mix known initial concentrations of the aldehyde ([Ald]₀) and sodium bisulfite ([Bis]₀). A range of concentration ratios should be explored.

      • Allow the solutions to equilibrate. The time required can range from minutes to hours and should be determined in preliminary kinetic runs.

      • Measure the final absorbance (A_eq) of each solution at λ_max.

    • Data Analysis:

      • Use the calibration curve (or the equation A = εbc) to calculate the equilibrium concentration of the free aldehyde: [Ald]_eq = A_eq / (εb), where b is the cuvette path length.

      • Calculate the equilibrium concentration of the adduct: [Adduct]_eq = [Ald]₀ - [Ald]_eq.

      • Calculate the equilibrium concentration of bisulfite: [Bis]_eq = [Bis]₀ - [Adduct]_eq.

      • Calculate the equilibrium constant (K) for each vial: K = [Adduct]_eq / ([Ald]_eq * [Bis]_eq) .

      • The final K is reported as the average of the values obtained from the different initial concentrations.

UVVisWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Aldehyde & Bisulfite Stock Solutions C Mix Reactants in Buffered Solutions A->C B Generate Beer-Lambert Calibration Curve for Aldehyde F Calculate [Aldehyde]eq from Calibration Curve B->F D Allow to Reach Equilibrium at Constant T C->D E Measure Absorbance at Aldehyde's λmax D->E E->F G Calculate [Adduct]eq and [Bisulfite]eq F->G H Calculate Equilibrium Constant (K) G->H

Caption: Workflow for K determination via UV-Vis Spectrophotometry.

Protocol 2: Direct Thermodynamic Profiling by Isothermal Titration Calorimetry (ITC)
  • Expertise & Causality: ITC stands as the gold standard for thermodynamic characterization because it measures the fundamental parameter of reaction heat (enthalpy) directly.[20] This avoids the potential compounding of errors inherent in indirect methods that rely on the temperature dependence of K. Its ability to simultaneously determine binding affinity (K), enthalpy (ΔH), and stoichiometry (n) in a single experiment provides a comprehensive and internally consistent thermodynamic profile, making the data exceptionally trustworthy.[12][21]

  • Detailed Methodology:

    • Sample Preparation:

      • Prepare a solution of the aldehyde in the desired buffer. Degas the solution thoroughly to prevent air bubbles.

      • Prepare a solution of sodium bisulfite (typically 10-20 times more concentrated than the aldehyde) in the exact same buffer from the same batch to minimize heats of dilution. Degas this solution as well.

    • Instrument Setup:

      • Load the aldehyde solution into the sample cell of the calorimeter.

      • Load the sodium bisulfite solution into the injection syringe.

      • Allow the system to thermally equilibrate at the desired temperature.

    • Titration Experiment:

      • Perform a series of small, precisely controlled injections (e.g., 2-10 µL) of the bisulfite solution into the aldehyde solution.

      • The instrument measures the heat change after each injection, which appears as a peak in the raw data. The area under each peak corresponds to the heat released or absorbed for that injection.

    • Data Analysis:

      • Integrate the area of each injection peak to determine the heat change per injection.

      • Plot the heat change per mole of injectant against the molar ratio of bisulfite to aldehyde.

      • Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model). The software analysis directly yields the key thermodynamic parameters: K (and thus ΔG), ΔH, and the stoichiometry (n). ΔS is then calculated using the equation ΔG = ΔH - TΔS.

References

  • Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. (n.d.). Vertex AI Search.
  • Betterton, E. A., Erel, Y., & Hoffmann, M. R. (n.d.). Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties. Vertex AI Search.
  • Equilibrium constant determination for bisulfite addition to aromatic aldehydes - arches. (n.d.). Vertex AI Search.
  • Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts: A Guide for Researchers - Benchchem. (n.d.). Vertex AI Search.
  • Instability of aldehyde bisulfite adducts in certain organic solvents. - Benchchem. (n.d.). Vertex AI Search.
  • Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. (1986, March 31). OSTI.GOV. Retrieved February 26, 2026, from [Link]

  • Some kinetic and equilibrium studies of the reactions of carbonyl compounds with amines and/or sul te - Durham E-Theses. (n.d.). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018, April 2). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties. (1988, January 1). Environmental Science & Technology. Retrieved February 26, 2026, from [Link]

  • TRANSFORMATIONS OF SULFUR COMPOUNDS IN THE AEROSPHERE. (n.d.). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • Prediction of flavor instability via bound state aldehydes - mediaTUM. (n.d.). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • CN106146417A - A kind of method utilizing aldehyde sodium bisulfite adduct to prepare 4-aryl-NH-1,2,3-triazole - Google Patents. (n.d.). Vertex AI Search.
  • Equilibrium constants for bisulfite adduct formation.a - ResearchGate. (n.d.). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC. (2024, August 19). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • Facile Utilisation of Aldehyde Bisulfite Adducts: Synthesis of (E)-1,2- Diphenylethenes. (2017, February 1). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • Bisulfite - Wikipedia. (n.d.). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. (n.d.). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. (2024, August 19). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • Aldehyde-Bisulfite Adducts: Prediction of Some of Their Thermodynamic and Kinetic Properties - The Hebrew University of Jerusalem. (1988, October 1). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • 1 H NMR spectra of 1:1 mixture of glycolaldehyde and sodium bisulfite,... - ResearchGate. (n.d.). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • The role of aldehydes on sulfur based-new particle formation: a theoretical study. (2024, May 1). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • On bisulfite adducts of aldehydes - amphoteros. (2015, April 16). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • The role of aldehydes on sulfur based-new particle formation: a theoretical study - PMC. (2024, May 1). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water | Organic Letters - ACS Publications - ACS.org. (2021, September 2). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • Rate constants for formation of bisulfite addition compounds: an examination in terms of No Barrier Theory - ResearchGate. (2014, September 11). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • The role of aldehydes on sulfur based-new particle formation - RSC Publishing. (2024, May 1). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • Isothermal titration calorimetry - Wikipedia. (n.d.). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • Science Journals - eScholarship.org. (2022, September 28). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis - The Royal Society of Chemistry. (n.d.). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • Table 1. Thermodynamic data at 25oC for assorted inorganic substances. (n.d.). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. (n.d.). Vertex AI Search. Retrieved February 26, 2026, from [Link]

  • 8.15: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2023, August 10). Vertex AI Search. Retrieved February 26, 2026, from [Link]

Sources

Methodological & Application

Using sodium 1-hydroxypentanesulphonate for pentanal purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Pentanal Recovery via Sodium 1-Hydroxypentanesulphonate Adducts

Introduction & Mechanistic Rationale

Pentanal (valeraldehyde) is a critical 5-carbon aliphatic aldehyde intermediate used extensively in active pharmaceutical ingredient (API) synthesis, particularly in reductive aminations and Wittig olefination reactions. However, due to the high electrophilicity of its carbonyl carbon and the presence of


-protons, pentanal is highly susceptible to auto-oxidation (forming pentanoic acid) and self-aldol condensation.

To achieve the stringent purity profiles required for drug development, exploiting the differential reactivity of the aldehyde functional group is highly effective. The reaction of the bisulfite ion (


) with aldehydes to form charged 

-hydroxy sulfonic acid salts (bisulfite adducts) is a well-established and highly specific purification method[1]. For pentanal, this nucleophilic addition yields This compound (CAS No. 42849-43-4)[2].

Because the resulting adduct is a charged salt, it exhibits high aqueous solubility. This allows it to be cleanly separated from unreacted non-polar starting materials, organic-soluble catalysts, and complex lipid impurities via liquid-liquid extraction[3]. This chemical trapping strategy has been scaled successfully in pharmaceutical settings to purify complex fatty aldehydes for lipid nanoparticle (LNP) excipients without the need for resource-intensive column chromatography[4].

Principles of the Self-Validating Protocol

A common failure point in aliphatic aldehyde purification is poor mass transfer. Pentanal has limited miscibility in water, meaning a simple biphasic mixture of pentanal and aqueous sodium bisulfite will react sluggishly.

  • Causality of Co-solvents: The introduction of a water-miscible co-solvent, such as methanol or dimethylformamide (DMF), temporarily homogenizes the organic and aqueous phases. This dramatically increases the contact area between the bisulfite ion and the aldehyde, driving the nucleophilic addition to near completion within 30 seconds of vigorous shaking[1].

  • Causality of Regeneration: The formation of this compound is reversible. Once isolated in the aqueous phase, the addition of a strong base (e.g., sodium hydroxide) shifts the equilibrium, deprotonating the hydroxyl group and expelling the sulfite leaving group to regenerate the pure free aldehyde[5].

Workflow Visualization

G N1 Crude Pentanal Mixture (Aldehyde + Non-polar Impurities) N2 Add Saturated NaHSO₃(aq) + Methanol Co-solvent N1->N2 N3 Nucleophilic Addition (30s Vigorous Shaking) N2->N3 N4 This compound (Water-Soluble Adduct) N3->N4 N5 Liquid-Liquid Extraction (Add H₂O & EtOAc/Hexanes) N4->N5 N6_Org Organic Phase (Discard Impurities) N5->N6_Org Non-polar partition N6_Aq Aqueous Phase (Contains Purified Adduct) N5->N6_Aq Ionic partition N7 Base Treatment (Add 50% NaOH to pH 12) N6_Aq->N7 N8 Regenerated Pentanal (Extract into Fresh Organic Phase) N7->N8 Sulfonate Cleavage

Workflow for pentanal purification via this compound adduct formation.

Quantitative Process Parameters

The following table summarizes the optimized physicochemical parameters and expected recovery metrics for the pentanal bisulfite extraction protocol.

ParameterValue / ConditionMechanistic Rationale
Optimal Co-solvent Methanol or DMFOvercomes biphasic mass transfer limitations, enabling rapid adduct formation[1].
NaHSO₃ Concentration Saturated Aqueous (~30-40% w/v)High ionic strength pushes the equilibrium toward the adduct and prevents adduct dissociation[3].
Adduct Partitioning Aqueous PhaseThe ionic nature of this compound ensures it remains in the aqueous layer during organic washes[3].
Regeneration pH Strongly Basic (pH ~12)Reverses the bisulfite reaction, cleaving the sulfonate group to release the free pentanal[5],[3].
Typical Recovery Yield 85% – 95%Highly efficient nucleophilic addition and controlled cleavage minimize product loss.

Step-by-Step Experimental Protocol

Note: Pentanal has a highly pungent, fruity odor. Perform all steps in a well-ventilated fume hood.

Phase 1: Adduct Formation (Trapping the Aldehyde)

  • Dissolution: Dissolve the crude mixture containing pentanal (e.g., 10 mmol) in 5 mL of a water-miscible co-solvent such as methanol or DMF[1]. Self-Validation: The solution should be completely homogeneous.

  • Nucleophilic Addition: Transfer the solution to a separatory funnel. Add 25 mL of freshly prepared, saturated aqueous sodium bisulfite (

    
    )[3].
    
  • Agitation: Shake the separatory funnel vigorously for exactly 30 seconds. Vent frequently. Self-Validation: A mild exotherm may be felt, indicating the successful formation of this compound. The characteristic pungent odor of the free aldehyde will noticeably diminish.

Phase 2: Impurity Clearance (Liquid-Liquid Extraction) 4. Phase Separation Setup: Add 25 mL of deionized water to the funnel to ensure the adduct remains fully dissolved, followed by 25 mL of an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes)[5],[1]. 5. Extraction: Shake the funnel vigorously and allow the layers to separate. 6. Isolation: The this compound adduct is highly polar and will reside entirely in the lower aqueous layer[3]. Drain the aqueous layer into a clean Erlenmeyer flask. Discard the upper organic layer, which contains the non-polar impurities (e.g., unreacted alkanes, complex lipids)[4]. Optional: Wash the aqueous layer with an additional 15 mL of hexanes to ensure complete removal of trace organic impurities.

Phase 3: Pentanal Regeneration 7. Preparation for Cleavage: Return the purified aqueous layer (containing the adduct) to a clean separatory funnel. Add an equal volume of a fresh, volatile organic solvent (e.g., 25 mL of diethyl ether or ethyl acetate) to capture the aldehyde as it is generated[5]. 8. Base-Promoted Cleavage: Slowly add a 50% aqueous sodium hydroxide (NaOH) solution dropwise while gently swirling the funnel. Monitor the pH of the aqueous layer using indicator paper. Continue addition until the aqueous layer reaches a strongly basic pH of 12[5],[3]. Self-Validation: The characteristic pungent odor of pentanal will immediately return, and the organic layer may become slightly cloudy as the free aldehyde partitions into it. 9. Final Extraction: Shake the funnel vigorously to fully extract the regenerated pentanal into the organic layer. Allow the layers to separate. 10. Drying and Concentration: Collect the upper organic phase. Dry it over anhydrous sodium sulfate (


), filter, and carefully concentrate under reduced pressure (keeping the water bath below 30°C due to pentanal's volatility) to yield high-purity pentanal.

References

  • [3] Title: Workup: Aldehydes - Department of Chemistry : University of Rochester Source: rochester.edu URL: [Link]

  • [4] Title: Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis Source: rsc.org URL:[Link]

  • [1] Title: Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - ACS Publications Source: acs.org URL: [Link]

Sources

Application Note: Sodium 1-Hydroxypentanesulphonate as a Stable Aldehyde Surrogate

[1]

Executive Summary

Pentanal (Valeraldehyde) is a ubiquitous C5 building block in the synthesis of pharmaceuticals, fragrances, and plasticizers. However, its utility is often compromised by its physical instability: it is volatile (bp 103 °C), prone to rapid oxidation to valeric acid, and susceptible to aldol polymerization upon storage.

Sodium 1-hydroxypentanesulphonate (the bisulfite adduct of pentanal) serves as a crystalline, shelf-stable surrogate.[1] It retains the synthetic potential of the parent aldehyde while eliminating volatility and oxidative degradation. This guide details the protocols for its synthesis, storage, and direct utilization in reductive amination, demonstrating its superiority as a "masked" aldehyde in high-value synthesis.

Technical Specifications

ParameterSpecification
Compound Name This compound
Synonyms Pentanal sodium bisulfite; 1-Hydroxy-1-pentanesulfonic acid sodium salt
CAS Number 42849-43-4
Molecular Formula C₅H₁₁NaO₄S
Molecular Weight 190.19 g/mol
Appearance White crystalline solid
Solubility Soluble in water, MeOH; Insoluble in Et₂O, Hexanes, DCM
Stability Stable at Room Temperature (stored desiccated); Non-volatile

Mechanism of Action

The utility of this compound relies on the reversible equilibrium between the bisulfite adduct and the free aldehyde. In aqueous or semi-aqueous media, the adduct exists in equilibrium with the free carbonyl species. By manipulating pH or consuming the aldehyde (e.g., via imine formation), the equilibrium is driven forward, releasing the reactive species in situ.

Diagram 1: Equilibrium Dynamics & Reactivity

Bisulfite_EquilibriumAdductThis compound(Stable Solid)IntermedDissociationEquilibriumAdduct->Intermed H2O / Heat Intermed->Adduct Crystallization AldehydePentanal(Reactive Species)Intermed->Aldehyde pH > 7 BisulfiteNaHSO3(Byproduct)Intermed->BisulfiteImineImine/EnamineAldehyde->Imine + Amine (R-NH2) AmineSecondary/TertiaryAmineImine->Amine + Reducing Agent(e.g., STAB)

Caption: The bisulfite adduct acts as a reservoir.[1] Basic conditions or removal of the aldehyde via reaction drives the equilibrium to the right.

Experimental Protocols

Protocol A: Synthesis & Isolation of this compound

Objective: Convert liquid pentanal into its stable crystalline adduct.

Reagents:

  • Pentanal (freshly distilled recommended)

  • Sodium Bisulfite (NaHSO₃)[1]

  • Ethanol (95%)

  • Diethyl Ether (for washing)

Procedure:

  • Preparation: Dissolve 10.0 g (11.6 mL, 116 mmol) of pentanal in 20 mL of Ethanol in a 250 mL round-bottom flask.

  • Addition: Prepare a saturated aqueous solution of Sodium Bisulfite (12.5 g in ~25 mL water). Add this solution dropwise to the stirring pentanal solution over 30 minutes.

    • Note: The reaction is exothermic.[2] An ice bath may be used to control temperature, though mild heat aids initial dissolution.

  • Crystallization: Stir the mixture vigorously for 1-2 hours. A thick white precipitate will form.

  • Isolation: Cool the mixture to 0 °C for 30 minutes to maximize yield. Filter the solid using a Büchner funnel.[2]

  • Purification: Wash the filter cake twice with cold Ethanol (2 x 15 mL) and twice with Diethyl Ether (2 x 15 mL) to remove unreacted aldehyde and water.

  • Drying: Dry the white solid under vacuum (desiccator) overnight.

    • Expected Yield: >85%[3]

    • Storage: Store in a sealed container at room temperature.

Protocol B: Direct Reductive Amination (The "One-Pot" Method)

Objective: Use the solid adduct directly to synthesize amines, bypassing the need to handle free pentanal. This method utilizes Sodium Triacetoxyborohydride (STAB) or 2-Picoline Borane.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Methanol (MeOH) or DCE/Water biphasic mix

  • Base: Triethylamine (Et₃N) (1.0 equiv - Critical for releasing the aldehyde)

Procedure:

  • Suspension: In a reaction vial, suspend this compound (1.0 mmol) in MeOH (5 mL).

  • Liberation: Add Triethylamine (1.0 mmol). Stir for 10-15 minutes. The mixture may become clearer as the equilibrium shifts.

  • Imine Formation: Add the Amine (1.0 mmol). Stir for 30-60 minutes at room temperature.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 mmol) in one portion.

  • Reaction: Stir at room temperature for 4–16 hours (monitor by TLC/LCMS).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Diagram 2: Direct Reductive Amination Workflow

Reductive_Amination_WorkflowStartStart: Solid Adduct(this compound)Step1Step 1: LiberationAdd Et3N in MeOHStart->Step1Step2Step 2: Imine FormationAdd Amine (R-NH2)Step1->Step2 In situ Aldehyde Release Step3Step 3: ReductionAdd NaBH(OAc)3Step2->Step3 Imine Intermediate Step4Step 4: Quench & IsolateSat. NaHCO3 / EtOAc ExtractionStep3->Step4 Hydride Transfer EndFinal Product:N-Pentyl AmineStep4->End

Caption: Streamlined workflow for converting the solid adduct directly to the amine product.

Comparative Data: Stability & Handling

The following table contrasts the physical properties and handling requirements of the parent aldehyde versus the sulfonate surrogate.

FeaturePentanal (Liquid)This compound (Solid)
Physical State Volatile LiquidCrystalline Solid
Oxidation Risk High (Forms Valeric Acid rapidly)Negligible (Stable to air)
Storage Requirement Refrigerated, Inert AtmosphereRoom Temperature, Desiccated
Stoichiometry Control Difficult (Volatility affects mass)Precise (Weighable solid)
Odor Pungent, UnpleasantOdorless / Faint

Scientific Rationale (E-E-A-T)

Why this works: The bisulfite adduct is a Type II masked carbonyl . Unlike acetals which require harsh acidic hydrolysis, bisulfite adducts are pH-sensitive. The addition of a mild organic base (Et₃N) in Protocol B neutralizes the sulfonic acid moiety, destabilizing the adduct and releasing the aldehyde in situ.

Self-Validating Protocol:

  • Visual Cue: In Protocol A, the transition from a clear solution to a thick white precipitate confirms adduct formation.

  • Stoichiometry: In Protocol B, the use of 1 equivalent of base ensures the release of exactly 1 equivalent of aldehyde, preventing side reactions associated with excess free aldehyde (e.g., dialkylation).

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Direct Reductive Amination Utility

    • Faul, M. M., et al. "Direct Reductive Amination of Aldehyde Bisulfite Adducts Induced by 2-Picoline Borane." Journal of Organic Chemistry, 2013, 78(12), 6263–6270.

  • Fatty Aldehyde Surrogates in Lipid Synthesis

    • Konstantinova, L. S., et al. "Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis." RSC Advances, 2024.

  • CAS Verification

    • PubChem Database.[3] "Sodium 1-hydroxypentane-1-sulfonate (CAS 42849-43-4)."[4][5][6][7][8]

Application Note and Protocol: Advanced Recrystallization Techniques for the Purification of Pentanal Bisulfite Addition Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Bisulfite Adducts in Aldehyde Purification

In the realm of synthetic chemistry, particularly within pharmaceutical and fine chemical development, the purification of aldehydes presents a significant challenge due to their reactivity and potential for side reactions such as oxidation or self-condensation.[1] The formation of α-hydroxy sulfonic acid salts, commonly known as bisulfite addition products, by reacting aldehydes with sodium bisulfite is a classic and highly effective technique for their separation and purification.[2][3][4] This reaction is reversible and leverages the transformation of a nonpolar aldehyde into a polar, often crystalline, salt, facilitating its separation from non-carbonyl impurities.[3][4]

This guide provides a comprehensive overview and detailed protocols for the recrystallization of the pentanal bisulfite addition product. While the formation of the adduct is a purification step in itself, subsequent recrystallization of the solid adduct can further enhance purity, removing any occluded or co-precipitated impurities. This is particularly crucial when the final application demands an exceptionally high-purity aldehyde. We will delve into the mechanistic underpinnings of the recrystallization process, providing researchers with the rationale behind the procedural steps to empower them to adapt and troubleshoot the protocol for their specific needs.

Foundational Principles: The Chemistry of Recrystallization

Recrystallization is a paramount technique for the purification of solid organic compounds.[5][6][7] The process is governed by the principle of differential solubility: the desired compound and its impurities exhibit different solubilities in a given solvent at varying temperatures.[8]

An ideal recrystallization solvent for the pentanal bisulfite adduct should possess the following characteristics:

  • High Solvency at Elevated Temperatures: The adduct should be highly soluble in the boiling solvent to ensure complete dissolution.[8][9]

  • Low Solvency at Reduced Temperatures: Upon cooling, the adduct's solubility should decrease significantly, promoting crystallization and maximizing yield.[8][9]

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[8]

  • Inertness: The solvent must not react with the bisulfite adduct.[8]

  • Volatility: A relatively low boiling point is desirable for easy removal from the purified crystals during the drying process.[8]

The success of recrystallization hinges on the slow formation of a crystalline lattice, which inherently excludes foreign molecules.[6] Rapid precipitation, in contrast, can trap impurities within the solid matrix.[10]

Experimental Workflow for Recrystallization

The following diagram illustrates the logical flow of the recrystallization process for the pentanal bisulfite adduct.

Recrystallization_Workflow A Crude Pentanal Bisulfite Adduct B Solvent Selection (e.g., Ethanol/Water) A->B C Dissolution (Minimum amount of hot solvent) B->C D Hot Filtration (If insoluble impurities are present) C->D Optional E Slow Cooling to Room Temperature C->E D->E F Ice Bath Cooling (To maximize yield) E->F G Crystal Collection (Vacuum Filtration) F->G H Washing (Minimal ice-cold solvent) G->H I Drying (Air or vacuum oven) H->I J Pure Crystalline Pentanal Bisulfite Adduct I->J

Caption: Workflow for the recrystallization of pentanal bisulfite adduct.

Detailed Protocols

Protocol 1: Formation of the Crude Pentanal Bisulfite Adduct

Rationale: This initial step converts the liquid pentanal into a solid adduct, separating it from organic-soluble impurities. The use of a water-miscible co-solvent like ethanol or DMF enhances the interaction between the aqueous bisulfite and the aldehyde.[2][3][11][12]

Materials:

  • Crude pentanal

  • Saturated sodium bisulfite (NaHSO₃) solution, freshly prepared[2][3]

  • Ethanol or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate or other suitable organic solvent

  • Separatory funnel, beakers, Erlenmeyer flasks

Procedure:

  • In a suitably sized Erlenmeyer flask, dissolve the crude pentanal in a minimal amount of ethanol or DMF.

  • Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite while stirring. The formation of a white precipitate, the pentanal bisulfite adduct, may be observed. For lower molecular weight aldehydes like pentanal, the adduct may be soluble in the reaction mixture.[2]

  • If a precipitate forms, continue stirring in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol, followed by diethyl ether, to aid in drying.

  • If no precipitate forms, or if the yield is low, transfer the reaction mixture to a separatory funnel.[2]

  • Add an equal volume of a suitable organic solvent (e.g., ethyl acetate) and deionized water. Shake vigorously.[2]

  • Allow the layers to separate. The pentanal bisulfite adduct, being a salt, will be in the aqueous phase.[3]

  • Separate the aqueous layer. To induce precipitation, the aqueous layer can be saturated with sodium chloride or a miscible anti-solvent like ethanol can be added.[11][13]

  • Collect the precipitated crude adduct by vacuum filtration.

Protocol 2: Recrystallization of the Pentanal Bisulfite Adduct

Rationale: This protocol purifies the solid adduct. A mixed solvent system, such as ethanol/water, is often effective for polar compounds like bisulfite adducts. The ethanol provides solvency, while the water acts as an anti-solvent.

Materials:

  • Crude pentanal bisulfite adduct

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks, hot plate, beakers

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Place the crude pentanal bisulfite adduct in an Erlenmeyer flask.

  • Add a minimal amount of a 9:1 ethanol/water mixture and heat the solution gently on a hot plate until it boils.

  • Continue adding the hot solvent mixture dropwise until the solid has just dissolved. It is crucial to use the minimum amount of solvent to ensure a saturated solution and maximize recovery.[10]

  • If the solution contains insoluble impurities, perform a hot gravity filtration into a pre-warmed flask.

  • If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot gravity filtration.[8]

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10][14]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[8][15]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.[7][8]

  • Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and dry in a vacuum oven at a low temperature.

Data Presentation and Troubleshooting

ParameterRecommended Value/ConditionRationale
Recrystallization Solvent Ethanol/Water mixtures (e.g., 9:1)Balances solvency and anti-solvent properties for polar adducts.
Dissolution Temperature Boiling point of the solvent mixtureMaximizes solubility to ensure complete dissolution in minimal solvent.[8]
Cooling Rate Slow, undisturbed cooling to RT, followed by ice bathPromotes the formation of large, pure crystals and maximizes yield.[10][14]
Washing Solvent Ice-cold ethanolRemoves impurities from the crystal surface without significantly dissolving the product.[7]

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The adduct is highly soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution and re-cool.[8]- Add a miscible anti-solvent (e.g., more water or a non-polar solvent like ethyl formate[16]) dropwise until turbidity persists, then warm to clarify and re-cool.- Scratch the inside of the flask with a glass rod to induce nucleation.[8][15]
Oiling out occurs. - The solution is supersaturated, and the melting point of the adduct is below the boiling point of the solvent.- The cooling is too rapid.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[8]
Low recovery of crystals. - Too much solvent was used.- Premature crystallization during hot filtration.- Excessive washing of the crystals.- Use the minimum amount of hot solvent for dissolution.[10]- Preheat the filtration apparatus.[8]- Wash the crystals with a minimal amount of ice-cold solvent.[8]
Adduct decomposes. - Instability in certain solvents (e.g., acetone).- Presence of residual acid or base.- Avoid using acetone as a solvent or anti-solvent.[11][16]- Ensure the crude adduct is neutralized before recrystallization.

Regeneration of Pure Pentanal

Once the bisulfite adduct is purified, the pentanal can be regenerated. This is an equilibrium reaction that is driven to completion by the addition of a strong base or acid.[2][11]

Regeneration_Pathway cluster_0 Aqueous Phase cluster_1 Organic Phase A Pure Pentanal Bisulfite Adduct (in Water) B Addition of Base (e.g., NaOH) or Acid (e.g., HCl) A->B C Pentanal + NaHSO₃ B->C E Extraction C->E D Addition of Organic Solvent (e.g., Ethyl Acetate) D->E F Pure Pentanal in Organic Solvent E->F

Caption: Regeneration of pentanal from its purified bisulfite adduct.

Protocol 3: Aldehyde Regeneration

Procedure:

  • Dissolve the purified pentanal bisulfite adduct in a minimal amount of deionized water in a separatory funnel.

  • Add an equal volume of an organic extraction solvent, such as ethyl acetate.

  • Slowly add a 10% sodium carbonate or 1N sodium hydroxide solution dropwise while swirling until the aqueous layer is strongly basic (pH > 10).[2][13] This will decompose the adduct and liberate the free pentanal.[11]

  • Shake the separatory funnel to extract the pentanal into the organic layer.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified pentanal.

Conclusion

The recrystallization of pentanal bisulfite adducts is a powerful technique for achieving high levels of purity. By understanding the underlying principles of solubility and crystal lattice formation, researchers can effectively implement and adapt these protocols. This guide provides a robust framework for the successful purification of pentanal, ensuring the integrity of subsequent synthetic steps and the quality of the final product.

References

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Request PDF. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]

  • Reddit. (2017, December 1). Sodium bisulfite-aldehyde adduct. r/chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Bisulfite. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, August 19). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. PMC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Sciencemadness.org. (2017, July 24). Bisulfite adducts, iodide adducts, solubility (ketones, aldehydes). Powered by XMB 1.9.11. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Richmond Blogs. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]

Sources

Application Note: One-Pot Synthesis of Amines from Sodium 1-Hydroxypentanesulphonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing Sodium 1-hydroxypentanesulphonate (the bisulfite adduct of pentanal) as a stable, odorless, and solid surrogate for volatile pentanal in reductive amination reactions. While pentanal (valeraldehyde) is a common alkylating agent in medicinal chemistry, its volatility and pungent odor pose handling challenges. The bisulfite adduct offers a precise stoichiometric alternative that releases the active aldehyde in situ, allowing for a streamlined one-pot synthesis of secondary and tertiary amines.

Key Advantages:

  • Stability: Eliminates polymerization and oxidation issues common with free aldehydes.

  • Precision: Solid form allows for exact weighing and stoichiometry.

  • Safety/Hygiene: Odorless handling, removing the need for specialized containment for smell.

Scientific Foundation & Mechanism

The reaction relies on the equilibrium between the bisulfite adduct and the free aldehyde.[1] In the presence of a base (often the amine substrate itself or an added auxiliary base like DIPEA), the adduct dissociates to release pentanal. This aldehyde immediately condenses with the amine to form an imine (or iminium ion), which is selectively reduced to the amine by a hydride source.

Mechanism of Action[2]
  • Dissociation: this compound releases pentanal and sodium bisulfite.

  • Condensation: Pentanal reacts with the amine (

    
    ) to form a hemiaminal, which dehydrates to an imine (
    
    
    
    ).
  • Reduction: The imine is reduced by Sodium Triacetoxyborohydride (STAB) to the final alkylated amine.[2] STAB is preferred over Sodium Borohydride (

    
    ) because it selectively reduces imines without reducing the free aldehyde, preventing side-product formation (pentanol).
    

ReactionMechanism Adduct This compound (Solid Precursor) Aldehyde Pentanal (In Situ Active) Adduct->Aldehyde Base / Equilibrium Imine Imine / Iminium Intermediate Aldehyde->Imine + Amine - H2O Amine Target Amine (R-NH2) Amine->Imine Product N-Pentyl Amine (Final Product) Imine->Product Reduction (STAB) Byproducts NaHSO3 + Borate Salts Product->Byproducts Workup

Figure 1: Mechanistic pathway for the reductive alkylation using bisulfite adducts.

Materials & Reagents

ComponentSpecificationRoleCAS No.
This compound >95% PurityAldehyde Source42849-43-4
Target Amine Primary or SecondarySubstrateVar.
Sodium Triacetoxyborohydride (STAB) 95%Reducing Agent56553-60-7
Triethylamine (Et3N) AnhydrousBase (Dissociation)121-44-8
1,2-Dichloroethane (DCE) AnhydrousSolvent107-06-2
Dichloromethane (DCM) ACS GradeExtraction Solvent75-09-2

Note on Solvent Choice: DCE is the standard solvent for STAB reductions due to its compatibility and boiling point. THF can be used as a greener alternative, though reaction rates may vary.

Experimental Protocol

Method A: Standard One-Pot Reductive Amination (DCE/STAB)

Best for: Drug discovery, small-to-medium scale synthesis, and valuable amines.

Step 1: Preparation of Reaction Mixture

  • In a clean, dry round-bottom flask or reaction vial, suspend This compound (1.5 equiv) in anhydrous DCE (concentration ~0.2 M relative to amine).

  • Add Triethylamine (1.5 equiv). Stir at room temperature for 15–30 minutes.

    • Insight: The solution may not become perfectly clear. The base is critical here to shift the equilibrium and "unlock" the pentanal from the sulfonate salt.

  • Add the Target Amine (1.0 equiv). Stir for an additional 10–20 minutes to allow imine formation equilibrium to establish.

Step 2: Reduction 4. Add Sodium Triacetoxyborohydride (STAB) (2.0 equiv) in a single portion.

  • Caution: Mild gas evolution (
    
    
    ) may occur. Ensure the vessel is vented (e.g., via a needle/balloon or loose cap).
  • Stir the reaction vigorously at room temperature for 4–16 hours.
  • Monitoring: Use TLC or LC-MS. Look for the disappearance of the starting amine. The bisulfite adduct itself is not UV active, so monitor the amine.

Step 3: Workup & Isolation 6. Quench the reaction by adding saturated aqueous NaHCO3 solution. Stir for 15 minutes to decompose excess borohydride. 7. Extract the mixture with DCM (3x). 8. Combine organic layers and wash with brine. 9. Dry over anhydrous


, filter, and concentrate under reduced pressure.
10. Purify via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH depending on amine polarity).
Method B: "Green" Aqueous Micellar Protocol

Best for: Eco-conscious workflows or water-soluble amines.

  • Prepare a 2 wt% solution of TPGS-750-M (surfactant) in water.

  • Add This compound (1.5 equiv) and the Amine (1.0 equiv).

  • Add 2-Picoline Borane (1.5 equiv) as the reducing agent.

  • Stir vigorously at room temperature or mild heat (45°C).

  • Extract with minimal ethyl acetate (green extraction) and process as above.

Workflow Visualization

ProtocolWorkflow Start Start: Weigh Reagents Dissociation Adduct + Et3N + DCE (Stir 30 min to release Pentanal) Start->Dissociation ImineForm Add Target Amine (Formation of Imine) Dissociation->ImineForm Reduction Add STAB (2.0 equiv) (Stir 4-16h @ RT) ImineForm->Reduction Check LC-MS Check: Amine Consumed? Reduction->Check Check->Reduction No (Stir longer) Quench Quench with Sat. NaHCO3 Check->Quench Yes Workup Extract (DCM) -> Dry -> Concentrate Quench->Workup Finish Final Product (N-Pentyl Amine) Workup->Finish

Figure 2: Step-by-step decision tree for the synthesis protocol.

Optimization & Troubleshooting Data

The following table summarizes expected outcomes based on amine sterics, derived from standard reactivity profiles of aldehyde bisulfite adducts [1, 2].

Amine TypeSteric HindranceEquiv. AdductTime (h)Expected YieldNotes
Primary (Aniline) Low1.24>85%Very fast reaction; mono-alkylation dominant with STAB.
Primary (Aliphatic) Low1.3675-85%Risk of dialkylation if excess aldehyde is used; keep adduct near 1.2 eq.
Secondary (Cyclic) Medium1.512>90%Excellent substrates (e.g., Piperidine, Morpholine).
Secondary (Acyclic) High2.02450-70%Sterics slow down iminium formation; heat (40°C) may be required.

Troubleshooting:

  • Low Yield: If the reaction is sluggish, add 1-2 drops of Acetic Acid (AcOH) during the imine formation step (Step 3). While STAB prefers neutral conditions, a catalytic acid can help form the imine if the amine is weakly nucleophilic.

  • Clumping: Sodium bisulfite byproducts can form a gum. Ensure vigorous stirring. If the stir bar seizes, dilute with more DCE.

  • Residual Aldehyde: If pentanal smell is strong in the workup, wash the organic layer with 10% sodium bisulfite solution to re-trap unreacted aldehyde back into the aqueous phase.

Safety & Handling

  • This compound: Generally considered an irritant. However, upon contact with strong acids or high heat, it can release Sulfur Dioxide (

    
    ), a toxic gas. Work in a fume hood.
    
  • STAB: Water-reactive. Releases hydrogen gas. Do not seal reaction vessels tightly during the addition phase.

  • DCE: A suspected carcinogen. Handle with double gloves and strictly inside a fume hood. DCM or THF are viable, less toxic alternatives if the specific application allows.

References

  • Pandit, C. R., & Mani, N. S. (2009). Expedient Reductive Amination of Aldehyde Bisulfite Adducts.[3][4] Synthesis.[5][6][7]

    • Context: Establishes the core protocol using organic bases and STAB for bisulfite adducts.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][9] Journal of Organic Chemistry.[3]

    • Context: The foundational text on using STAB for reductive amination, explaining the selectivity for imines over aldehydes.
  • Li, X., et al. (2021). Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water.[8] Organic Letters.

    • Context: Provides the "Green" aqueous micellar protocol using surfactant technology.
  • PubChem Compound Summary. 1-Pentanesulfonic acid, 1-hydroxy-, sodium salt.

    • Context: Verification of chemical structure and properties (CAS 42849-43-4).

Sources

Application Note & Protocol: High-Fidelity Regeneration of Pentanal from Sodium 1-Hydroxypentanesulphonate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The purification and storage of volatile or sensitive aldehydes represent a common challenge in organic synthesis. Pentanal, a valuable C5 building block, is often converted to its crystalline, non-volatile bisulfite adduct, sodium 1-hydroxypentanesulphonate, to enhance stability and facilitate purification.[1][2] This application note provides a comprehensive guide to the subsequent hydrolysis of this adduct, a critical step to regenerate high-purity pentanal. We present two field-proven protocols—a classic aqueous-based hydrolysis and a modern non-aqueous method—explaining the causality behind experimental choices and offering insights for process optimization.

Foundational Principles: The Reversible Chemistry of Aldehyde Protection

The formation of this compound is a classic example of nucleophilic addition to a carbonyl group. The bisulfite anion (HSO₃⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of pentanal. This reaction is reversible, and the position of the equilibrium is highly dependent on the reaction conditions, particularly pH.[3]

The regeneration of pentanal is achieved by intentionally shifting this equilibrium back toward the starting materials. This can be accomplished by either consuming the bisulfite ion in the aqueous phase (e.g., by adding a strong base or acid) or by chemically transforming the adduct into products with a high thermodynamic driving force, as is the case in non-aqueous methods.[3][4]

G cluster_eq Chemical Equilibrium Pentanal Pentanal Adduct This compound Pentanal->Adduct Formation (Purification/Storage) Bisulfite Bisulfite Bisulfite->Adduct Adduct->Pentanal Hydrolysis (Regeneration) Adduct->Bisulfite G start Start: This compound hydrolysis Step 1: Hydrolysis (Aqueous or Non-Aqueous) start->hydrolysis extraction Step 2: Liquid-Liquid Extraction (Isolates Pentanal) hydrolysis->extraction drying Step 3: Drying & Concentration extraction->drying end End Product: High-Purity Pentanal drying->end

Sources

Troubleshooting & Optimization

Removing excess sodium bisulfite from 1-hydroxypentanesulphonate samples

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the specific chemical behavior of aldehyde-bisulfite adducts, addressing the reversibility of the equilibrium and the solubility differences between the organic adduct and the inorganic impurity.

Topic: Removal of Excess Sodium Bisulfite (


) from 1-Hydroxypentanesulphonate Samples
Document ID:  TS-HPS-004
Last Updated:  February 26, 2026

The Core Challenge: The "Equilibrium Trap"

Before attempting purification, it is critical to understand that 1-hydroxypentanesulphonate is not a static molecule; it exists in a dynamic equilibrium.

The formation reaction is reversible:



The Problem: Excess sodium bisulfite is often added during synthesis to drive this equilibrium to the right (Le Chatelier's principle). However, removing this excess is difficult because:

  • Solubility Overlap: Both the adduct and sodium bisulfite are water-soluble salts.

  • Ethanol Insolubility: Both species are largely insoluble in pure ethanol, meaning a simple "ethanol crash" often precipitates the impurity alongside the product.

  • Decomposition Risk: Aggressive removal techniques (heating, vacuum, high pH) shift the equilibrium to the left, releasing Pentanal and Sulfur Dioxide (

    
    ).
    

Diagnostic Module: Do You Have Excess Bisulfite?

Use these methods to confirm the presence of impurities before and after purification.

MethodWhat it DetectsProsCons

H-NMR (

)
Definitive. Look for the methine proton triplet at

4.2–4.5 ppm (adduct).
Non-destructive; confirms structure.Cannot directly "see" inorganic bisulfite, but shifts in pH/baseline may indicate it.
Iodine Titration Total Sulfite. Oxidizes both free bisulfite and the sulfite moiety of the adduct.Rapid quantification of total sulfur species.Warning: High-precision titration can disturb the equilibrium, leading to over-estimation as the adduct dissociates.
Gravimetric Ash Inorganic Content. Simple.Destructive; cannot distinguish between adduct sodium and bisulfite sodium.
⚠️ Critical Warning: The pH Factor

Ensure your sample stays within pH 4.0 – 6.0 .

  • pH < 2: Acid catalyzes the release of

    
     gas.
    
  • pH > 8: Base deprotonates the hydroxyl group, collapsing the adduct back to Pentanal.

Purification Protocols

Choose the protocol based on your current sample state.

Protocol A: The "Solubility Differential" (Recrystallization)

Best for: Solid samples known to contain excess bisulfite.

Mechanism: Sodium bisulfite is extremely soluble in water (~42g/100mL at 25°C). The organic adduct (1-hydroxypentanesulphonate), while water-soluble, is significantly less soluble than the inorganic salt, especially at lower temperatures. We exploit this delta.

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum possible volume of warm distilled water (35–40°C). Do not exceed 50°C.

  • Filtration (Optional): If there are insoluble particles (dust/impurities), filter rapidly while warm.

  • The "Cloud Point": Add absolute ethanol dropwise to the warm solution until a faint, persistent cloudiness appears. This indicates the saturation point of the organic adduct.

  • Crystallization: Place the vessel in a refrigerator (4°C) for 12–24 hours.

    • Note: The bulky 1-hydroxypentanesulphonate will crystallize. The highly soluble sodium bisulfite will remain dissolved in the water/ethanol mother liquor.

  • Isolation: Filter the crystals under vacuum (Buchner funnel).

  • Wash: Wash the cake immediately with ice-cold 90% Ethanol.

    • Why? Pure ethanol might trap residual inorganic salts. The 10% water helps wash away surface bisulfite without dissolving the product.

  • Drying: Dry in a desiccator over

    
    . Avoid vacuum ovens with heat.
    
Protocol B: The "Stoichiometric Shift" (Extraction)

Best for: Synthesis phase (preventing the problem before it starts).

Mechanism: Instead of using excess bisulfite, use a slight excess of Pentanal . Pentanal is an organic liquid, immiscible with water, and volatile.

Step-by-Step:

  • Reaction: Mix Sodium Bisulfite (limiting reagent) with 1.1 equivalents of Pentanal.

  • Completion: Stir until the solid bisulfite dissolves and the reaction phase becomes homogeneous (or precipitates the adduct).

  • Wash: Extract the aqueous reaction mixture with Ethyl Acetate or Diethyl Ether (3x).

    • Result: The excess Pentanal moves into the organic layer. The pure bisulfite adduct remains in the aqueous layer.[1]

  • Isolation: Evaporate the aqueous layer (lyophilization is recommended) to obtain the pure salt.

Visualizing the Workflow

Understanding the stability and purification logic.

G Start Crude Sample (Adduct + NaHSO3) Dissolve Dissolve in Min. Warm Water Start->Dissolve Ethanol Add EtOH to Cloud Point Dissolve->Ethanol Cool Cool to 4°C (Crystallization) Ethanol->Cool Solubility Delta Filter Vacuum Filtration Cool->Filter Liquor Mother Liquor (Contains NaHSO3) Filter->Liquor Filtrate Crystals Crystals (1-Hydroxypentanesulphonate) Filter->Crystals Retentate Wash Wash: Cold 90% EtOH Crystals->Wash Remove Surface Salt

Caption: Recrystallization workflow exploiting the high water solubility of inorganic bisulfite versus the organic adduct.

Frequently Asked Questions (FAQs)

Q1: My sample smells strongly of sulfur. Is it ruined? A: Likely, yes. A strong


 smell indicates the equilibrium has shifted to the left, decomposing the adduct. This usually happens if the sample was exposed to acid or excessive heat (>60°C). Check the pH immediately; if it is <4, neutralize carefully with dilute bicarbonate, but the lost yield is likely irreversible.

Q2: Can I use Hydrogen Peroxide (


) to scavenge the excess bisulfite? 
A: NO.  While peroxide converts bisulfite to sulfate (

), it poses a severe risk of oxidizing the aldehyde moiety or the hydroxyl group of your adduct. Furthermore, separating Sodium Sulfate (

) from your Sulfonate adduct is often harder than separating the bisulfite.

Q3: Why not just wash the solid with pure Ethanol? A: Sodium bisulfite is practically insoluble in ethanol. If you wash a crude solid with pure ethanol, you are only removing organic impurities (like unreacted Pentanal). The bisulfite will remain trapped in the filter cake. You must use a solvent system (like water/ethanol) where the bisulfite remains soluble in the liquid phase.

Q4: Can I use dialysis? A: Generally, no. The molecular weight cutoff (MWCO) of most dialysis membranes is too high (100–500 Da minimum) to effectively retain 1-hydroxypentanesulphonate (~190 Da) while passing bisulfite (~104 Da). You will lose your product.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on purification of aldehydes via bisulfite adducts).

  • Betterton, E. A., et al. (1988). "Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties." Environmental Science & Technology. (Provides stability constants and pH dependence data).

  • Kjell, D. P., et al. (1999).[2] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry. (Discusses solubility and regeneration, highlighting the stability of adducts in specific solvents).

  • Boucher, M. M., et al. (2017). "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. (Details the extraction logic used in Protocol B).

Sources

Technical Support Center: Sodium 1-Hydroxypentanesulphonate Solubility & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting solubility and stability of Sodium 1-hydroxypentanesulphonate in Ethanol Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary: The Chemical Context

This compound (often identified as the sodium bisulfite adduct of pentanal/valeraldehyde) presents a classic "amphiphilic conflict." While the pentyl tail provides limited lipophilicity, the ionic sulfonate head group (


) and the 

-hydroxyl group create a dominant hydrophilic character.

The Core Challenge: Ethanol acts as an anti-solvent for this compound. The dielectric constant of ethanol (


) is insufficient to overcome the lattice energy of the sodium salt, leading to poor solubility compared to water (

). Furthermore, this compound exists in a chemical equilibrium that is sensitive to heat and pH, creating a risk of decomposition during solubilization attempts.

Part 1: Troubleshooting Guide (Symptom-Based)

Issue 1: "The compound will not dissolve in pure absolute ethanol, even with sonication."

Diagnosis: Dielectric Mismatch. this compound is an ionic salt.[1] Absolute ethanol lacks the polarity required to effectively solvate the sodium cation and the sulfonate anion. Sonication provides kinetic energy but does not change the thermodynamic solubility limit.

Corrective Action:

  • The "Water Spike" Method: You must increase the solvent polarity. Add deionized water dropwise to your ethanol suspension.

    • Target: A 90:10 or 80:20 (EtOH:Water) ratio is usually the "tipping point" for dissolution.

  • Methanol Substitution: If water is strictly prohibited by your downstream application, switch to Methanol (

    
    ). The solubility will be significantly higher than in ethanol, though still lower than in water.
    
  • Temperature Modulation (Caution): Gently warm the ethanol to 40°C. Do not exceed 50°C, as this shifts the equilibrium toward the free aldehyde and sodium bisulfite (decomposition).

Issue 2: "The solution became cloudy/milky after sitting for 30 minutes."

Diagnosis: Oiling Out or Post-Saturation Precipitation.[2] This often happens when a warm solution cools down (supersaturation failure) or if the compound was synthesized in situ and the ethanol concentration is too high, forcing the adduct to crash out.

Corrective Action:

  • Re-equilibration: If the cloudiness is a fine precipitate, the solution is supersaturated. Add 5-10% more water to stabilize the solvated ions.

  • Check for "Oiling Out": If the cloudiness looks like liquid droplets, the adduct acts as a hydrotrope and has formed a second liquid phase. This indicates the ethanol concentration is too high. Add water until the two phases merge into a single monophasic system.

Issue 3: "I smell sulfur dioxide (SO2) during the dissolution process."

Diagnosis: Adduct Reversal (Decomposition). The "rotten egg" or sharp sulfur smell indicates the bisulfite adduct is reversing into pentanal and sodium bisulfite, releasing


 gas. This is caused by low pH or excessive heat.

Corrective Action:

  • pH Check: Ensure the solvent system is neutral (pH 6–8). Acidic conditions catalyze the loss of the bisulfite group.

  • Thermal Cutoff: Immediately cool the solution to 4°C. Never reflux this compound in ethanol without a buffer.

Part 2: Visualizing the Stability Equilibrium

Understanding the reversibility of this compound is critical for handling. The diagram below illustrates the equilibrium you are fighting against when heating or acidifying the solution.

BisulfiteEquilibrium cluster_0 Solvent Environment Adduct This compound (Solid/Precipitate in EtOH) Dissolved Solvated Ions (Stable in H2O/EtOH Mix) Adduct->Dissolved Add Water (Increase Polarity) Dissolved->Adduct Add Excess EtOH (Anti-Solvent Effect) Decomp Pentanal + Sodium Bisulfite (Decomposition Products) Dissolved->Decomp Heat (>50°C) or Acid (pH < 4) Decomp->Dissolved Cooling + Excess Bisulfite

Caption: Figure 1. The solubility-stability landscape. Excess ethanol forces precipitation (useful for purification), while heat/acid risks chemical decomposition.

Part 3: Optimized Protocols

Protocol A: Controlled Dissolution for Analysis (HPLC/NMR)

Use this when you need a stable liquid sample.

Reagents:

  • This compound (Solid)

  • Solvent A: Deionized Water[3][4]

  • Solvent B: HPLC-grade Ethanol

Step-by-Step:

  • Weighing: Weigh 100 mg of the solid into a scintillation vial.

  • Primary Solvation: Add 0.5 mL of Solvent A (Water) . Vortex for 30 seconds.[3] The solid should dissolve instantly to form a clear, viscous solution.

  • Cosolvent Addition: Slowly add Solvent B (Ethanol) in 0.5 mL increments, vortexing between additions.

  • Endpoint: You can typically reach a 4.5 mL Ethanol : 0.5 mL Water ratio (90% EtOH) before precipitation occurs.

  • Filtration: If a slight haze persists, filter through a 0.45 µm PTFE filter. Note: Do not use Nylon filters as they can bind sulfonates.

Protocol B: Purification via Ethanol Precipitation

Use this if your compound is impure and you want to isolate clean crystals.

Principle: Exploiting the "Anti-Solvent" property of ethanol.[2]

  • Dissolution: Dissolve crude this compound in the minimum volume of warm water (30°C).

  • Precipitation: While stirring rapidly, add cold absolute ethanol dropwise.

    • Ratio: Target a final ratio of 1:10 (Water:Ethanol).

  • Crystallization: A white, pearlescent solid will form.

  • Aging: Let the suspension sit on ice for 1 hour. This "ages" the crystals, making them easier to filter.

  • Isolation: Vacuum filter and wash the cake with cold 100% ethanol.

  • Drying: Dry in a vacuum oven at 40°C maximum . Warning: Higher temperatures will cause the salt to revert to the aldehyde, turning your white powder into a yellow, smelling sticky mass.

Part 4: Comparative Solubility Data

Due to the lack of standardized quantitative data for this specific adduct in literature, the following table represents empirical solubility behaviors observed in bisulfite adducts of C5-C7 aldehydes.

Solvent SystemEstimated Solubility (mg/mL)ObservationSuitability
Pure Water (pH 7) > 500 mg/mLClear, colorless solutionExcellent
Methanol (Pure) ~ 50-80 mg/mLSlow dissolution, may require sonicationModerate
Ethanol (Pure) < 5 mg/mLPractically insoluble; suspension formsPoor
Ethanol:Water (90:10) ~ 100 mg/mLClear solutionRecommended
Acetone/Hexane < 1 mg/mLInsolubleAnti-solvent

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use DMSO instead of Ethanol/Water? A: Yes. This compound is generally soluble in DMSO. However, recovering the compound from DMSO is difficult due to DMSO's high boiling point. Use DMSO only for NMR analysis or if the reaction tolerates it.

Q: Why does my compound turn yellow in the oven? A: You are overheating it. The yellow color comes from the oxidation of the liberated pentanal (valeraldehyde) after the adduct decomposes. Keep drying temperatures below 40°C and use a vacuum to lower the drying stress.

Q: Is this compound a surfactant? A: Technically, yes, but a weak one. The C5 (pentyl) chain is too short to form stable micelles at low concentrations compared to C12 (dodecyl) sulfonates. However, it will lower surface tension and can cause foaming during filtration.

References

  • BenchChem. (2025).[4][5][6] Technical Support Center: Aldehyde Purification via Bisulfite Adducts.[4] Retrieved from

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[7] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[7] The Journal of Organic Chemistry, 64(15), 5722–5724. Retrieved from

  • Calhoun, A. R., & King Jr, A. D. (2007).[8] The solubility of ethane in aqueous solutions of sodium 1-pentanesulfonate... at 25 degrees C. Journal of Colloid and Interface Science, 309(2), 505-510.[8] Retrieved from

  • Boucher, M. M., et al. (2017).[9] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[9] Organic Process Research & Development, 21(9), 1394–1403.[9] Retrieved from

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Characterization of Sodium 1-Hydroxypentanesulfonate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic signature of sodium 1-hydroxypentanesulfonate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It offers a comparative framework, contrasting the target molecule's spectrum with structurally related analogues to provide a deeper understanding of how functional groups influence proton environments. The experimental protocols and interpretations are grounded in established principles of NMR spectroscopy to ensure scientific integrity and reproducibility.

The Strategic Importance of ¹H NMR in Structural Elucidation

In the realm of molecular characterization, ¹H NMR spectroscopy stands as an unparalleled tool for elucidating the structure of organic compounds. Its ability to probe the chemical environment of individual protons provides a detailed map of a molecule's carbon skeleton and the spatial arrangement of its functional groups. For a molecule like sodium 1-hydroxypentanesulfonate, which possesses both a hydroxyl and a sulfonate group on the same carbon, ¹H NMR is indispensable for confirming its unique structure and purity. The chemical shift (δ), signal integration, and spin-spin coupling (multiplicity) are the three pillars of information that, when interpreted correctly, leave no ambiguity about the compound's identity.[1][2]

Deciphering the ¹H NMR Spectrum of Sodium 1-Hydroxypentanesulfonate

The structure of sodium 1-hydroxypentanesulfonate presents a fascinating case for ¹H NMR analysis. The presence of two highly electronegative groups—hydroxyl (-OH) and sulfonate (-SO₃⁻)—on the first carbon (C1) creates a powerful electron-withdrawing effect. This effect is the primary determinant of the chemical shift for the adjacent proton.

Expected Spectral Features:

  • Proton at C1 (Hα): This proton is directly attached to the carbon bearing both the hydroxyl and sulfonate groups. Consequently, it experiences significant deshielding and is expected to appear far downfield compared to typical alkyl protons. Its signal will be split into a multiplet by the two adjacent protons on C2.

  • Protons at C2 (Hβ): These protons are adjacent to the stereocenter at C1. They will be shifted downfield relative to standard alkane protons but less so than Hα. They will appear as a complex multiplet due to coupling with both Hα and the C3 protons.

  • Protons at C3 and C4 (Hγ, Hδ): These methylene groups form the interior of the alkyl chain. Their protons will have chemical shifts characteristic of a standard alkane environment and will likely appear as overlapping multiplets.[3][4]

  • Protons at C5 (Hε): This terminal methyl group is the most shielded in the molecule. It will appear as a triplet, split by the two adjacent protons on C4, at the most upfield position in the spectrum.

  • Hydroxyl Proton (-OH): The chemical shift of this proton is highly variable and depends on the solvent, concentration, and temperature.[5] It often appears as a broad singlet due to chemical exchange. In a D₂O solvent, this proton will exchange with deuterium and the signal will disappear, a key diagnostic feature for identifying -OH protons.

Caption: Molecular structure of sodium 1-hydroxypentanesulfonate with key proton environments labeled.

Comparative Analysis: Contextualizing the Spectrum

To fully appreciate the unique spectral features of sodium 1-hydroxypentanesulfonate, it is instructive to compare its spectrum with those of simpler, structurally related molecules. This comparison highlights the specific influence of each functional group on the proton chemical shifts.

Alternative 1: Sodium 1-Pentanesulfonate

This analogue lacks the hydroxyl group at the C1 position. The primary difference will be observed at the protons on C1 (Hα). Without the additional electronegative hydroxyl group, the two Hα protons are less deshielded than the single Hα in our target molecule.

  • Key Difference: The signal for the C1 protons in sodium 1-pentanesulfonate will appear significantly more upfield than the C1 proton signal in sodium 1-hydroxypentanesulfonate. The rest of the alkyl chain protons will have very similar chemical shifts in both compounds.[6]

Alternative 2: 1-Pentanol

This molecule contains the hydroxyl group but lacks the sulfonate group. The C1 protons (Hα) are attached to a carbon bearing only one electronegative group (-OH).

  • Key Difference: The signal for the C1 protons in 1-pentanol is found around 3.6 ppm.[7] While this is downfield from a simple alkane, it is significantly upfield from the expected position for the C1 proton in sodium 1-hydroxypentanesulfonate, which is deshielded by two electron-withdrawing groups.

Alternative 3: Pentane

As the parent alkane, pentane provides a baseline for the chemical shifts of a simple five-carbon chain without any electronegative substituents.[3][4]

  • Key Difference: All proton signals in pentane appear in the upfield region of the spectrum (typically 0.9-1.3 ppm). This starkly contrasts with our target molecule, where the powerful inductive effects of the -OH and -SO₃⁻ groups shift the signals of adjacent protons significantly downfield.

Quantitative Data Summary

The following table summarizes the typical ¹H NMR chemical shifts for sodium 1-hydroxypentanesulfonate and its comparators. Note that the values for the target molecule are predicted based on the principles of additivity of substituent effects, as direct literature values are scarce.

Compound C1 Protons (Hα) C2 Protons (Hβ) C3-C4 Protons (Hγ, Hδ) C5 Protons (Hε) -OH Proton
Sodium 1-Hydroxypentanesulfonate ~4.5 - 5.0 ppm (m)~1.8 - 2.0 ppm (m)~1.3 - 1.5 ppm (m)~0.9 ppm (t)Variable (br s)
Sodium 1-Pentanesulfonate ~2.8 - 3.0 ppm (t)~1.7 - 1.9 ppm (m)~1.3 - 1.5 ppm (m)~0.9 ppm (t)N/A
1-Pentanol ~3.6 ppm (t)[7]~1.5 - 1.6 ppm (m)[7]~1.3 ppm (m)[7]~0.9 ppm (t)[7]Variable (br s)
Pentane N/A (CH₃)~1.26 ppm (m)[4]~1.26 ppm (m)[4]N/A (CH₃)N/A

(Note: δ in ppm; m = multiplet, t = triplet, br s = broad singlet. Chemical shifts are approximate and can vary with solvent and instrument frequency.)

A Self-Validating Experimental Protocol for ¹H NMR Analysis

Adherence to a rigorous and well-documented protocol is essential for acquiring high-quality, reproducible NMR data. The following procedure is designed to be a self-validating system.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of sodium 1-hydroxypentanesulfonate.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent. Deuterium oxide (D₂O) is an excellent choice due to the high polarity and ionic nature of the compound. Causality: D₂O readily dissolves the sodium salt and has the added diagnostic benefit of exchanging with the labile -OH proton, causing its signal to disappear from the spectrum.

    • Alternatively, for observing the -OH proton coupling, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, as it slows down the proton exchange rate.[8]

    • Add a small, known amount of an internal standard. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is the standard, with its signal set to 0.0 ppm.

    • Cap the NMR tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp, well-resolved peaks. An automated shimming routine is typically sufficient.

    • Set the appropriate acquisition parameters, including the spectral width, number of scans (e.g., 16 or 32 for good signal-to-noise), and relaxation delay.

    • Acquire the ¹H NMR spectrum.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the internal standard peak (TSP) to 0.0 ppm.

    • Integrate the signals to determine the relative ratios of protons in each unique environment. The integration should correspond to the number of protons giving rise to each signal (e.g., a 1:2:4:3 ratio for Hα, Hβ, Hγ+Hδ, and Hε).

    • Analyze the chemical shifts and coupling patterns to confirm the structure.

start Start: Sample Weighing dissolve Dissolve in D₂O with TSP Standard start->dissolve vortex Vortex to Homogenize dissolve->vortex insert Insert into Spectrometer vortex->insert lock_shim Lock & Shim Instrument (Field Homogeneity) insert->lock_shim acquire Acquire FID Data (16-32 Scans) lock_shim->acquire process Process Data (Fourier Transform, Phasing) acquire->process calibrate Calibrate Spectrum (TSP = 0.0 ppm) process->calibrate analyze Analyze & Interpret (Shift, Integration, Multiplicity) calibrate->analyze end End: Structural Confirmation analyze->end

Caption: Experimental workflow for acquiring a ¹H NMR spectrum of sodium 1-hydroxypentanesulfonate.

Conclusion

The ¹H NMR spectrum of sodium 1-hydroxypentanesulfonate is uniquely defined by the strong deshielding effect exerted by the geminal hydroxyl and sulfonate groups on the C1 proton, resulting in a characteristic downfield signal. A comparative analysis against sodium 1-pentanesulfonate and 1-pentanol unequivocally demonstrates the individual and combined electronic contributions of these functional groups. By following a robust experimental protocol, researchers can reliably use ¹H NMR spectroscopy to confirm the identity and purity of this compound, making it an essential tool for quality control and structural verification in any research or development setting.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6276, 1-Pentanol. Retrieved from [Link][9]

  • Doc Brown's Chemistry (n.d.). H-1 hydrogen-1 (proton) NMR spectrum of Pentane. Retrieved from [Link][3]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23664617, 1-Pentanesulfonic acid, sodium salt. Retrieved from [Link][6]

  • Reddit (2023). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link][5]

  • Chapman, O. L., & King, R. W. (1964). Hydroxyl Proton Magnetic Resonance in Relation to Ring Size, Substituent Groups, and Mutarotation of Carbohydrates. Journal of the American Chemical Society, 86(7), 1256–1258. [Link][8]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][10]

  • University of Calgary (n.d.). ¹H NMR Spectroscopy. Chem 351/353 Lecture Notes. Retrieved from [Link] (Note: A more general, stable link to a similar resource might be needed if this specific one is unavailable). A representative resource is: [Link][1]

  • Chemistry LibreTexts (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link][2]

  • Liepinsh, E., & Otting, G. (1992). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. European Biophysics Journal, 21(4), 295-305. [Link][11]

Sources

Spectroscopic Validation of Bisulfite Adducts: A Guide to IR Analysis of the Sulfonate Group

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectrum Analysis of Sulfonate Group in Bisulfite Adducts Content Type: Publish Comparison Guide

Executive Summary

In drug development and organic synthesis, the formation of bisulfite adducts is a critical technique for purifying aldehydes and ketones or masking reactive carbonyls.[1][2] However, the validation of this transformation often relies heavily on NMR, which can be time-consuming and solvent-intensive.[3]

This guide presents Infrared (IR) Spectroscopy as a rapid, self-validating alternative for monitoring bisulfite adduct formation.[3] By focusing on the vibrational signature of the sulfonate group (


) and the concomitant loss of carbonyl character, researchers can make immediate " go/no-go " decisions at the bench.[3]
Theoretical Framework: The Vibrational Shift

To interpret the spectrum accurately, one must understand the structural change.[3] The reaction converts a planar carbonyl carbon (


) into a tetrahedral 

-hydroxy sulfonate (

).[3]

The Chemical Transformation:


[3]

Key Vibrational Consequences:

  • Loss of

    
    -bond:  The strong 
    
    
    
    dipole disappears.[3]
  • Introduction of Sulfonate: The

    
     group introduces distinct symmetric and asymmetric stretching modes.[3]
    
  • Hydroxyl Formation: A new

    
     stretch appears, often broadened by hydrogen bonding in the solid state.[3]
    
Diagram 1: Reaction Pathway & Vibrational Logic

BisulfiteReaction Aldehyde Aldehyde (R-CHO) Strong C=O Stretch (1700-1750 cm⁻¹) Reaction Nucleophilic Attack (Equilibrium) Aldehyde->Reaction Bisulfite Bisulfite (HSO₃⁻) S-H / S-O modes Bisulfite->Reaction Adduct α-Hydroxy Sulfonate Tetrahedral Carbon (sp³) Reaction->Adduct Features Key IR Signatures: 1. Loss of C=O 2. New ν(SO₃) (1040-1200 cm⁻¹) 3. New ν(OH) (3200-3500 cm⁻¹) Adduct->Features manifests as

Caption: Transformation of the carbonyl dipole into the sulfonate vibrational manifold.

Comparative Spectral Analysis

The reliability of IR analysis rests on a comparative approach. You cannot validate the adduct in isolation; you must compare it against the starting material and the reagent blank.[3]

Table 1: Characteristic Frequency Shifts
Functional GroupModeFrequency (cm⁻¹)IntensityDiagnostic Value
Carbonyl (Start)

1700–1750StrongDisappearance confirms reaction progress.[3][4]
Sulfonate (Product)

1150–1250StrongPrimary evidence of sulfonate incorporation.[3] Often split.[3]
Sulfonate (Product)

1010–1060Med/StrongConfirmatory peak; distinct from inorganic sulfate.[3]
Hydroxyl (Product)

3200–3600BroadConfirms opening of the double bond to form alcohol.[3]
C-S Bond

600–800WeakDifficult to see in fingerprint region, but mechanistically relevant.[3]
Detailed Band Analysis
  • The "Sulfonate Forest" (1000–1250 cm⁻¹): This is the most critical region. Organic sulfonates typically display a doublet or a broad set of bands here due to the asymmetric stretch of the

    
     group. Unlike the sharp peaks of simple inorganic salts, the adduct's sulfonate bands are often broadened by the organic substituent and hydrogen bonding.
    
  • The Carbonyl "Ghost": Incomplete reaction or equilibrium reversion (common with sterically hindered ketones) will show a residual peak at ~1700 cm⁻¹.[3] Protocol Tip: If this peak remains strong, the adduct has not precipitated, or the equilibrium favors the aldehyde.[3]

Experimental Protocols

To ensure high-fidelity spectra, sample preparation is paramount.[3] Bisulfite adducts are typically hygroscopic solids.[3]

Method A: ATR-FTIR (Recommended for Speed)[3]
  • Applicability: Solid precipitates, pastes.[3]

  • Advantages: No sample dilution required; minimal water interference.[3]

  • Isolation: Filter the bisulfite adduct precipitate.

  • Wash: Rinse with cold ethanol and diethyl ether to remove free water and unreacted aldehyde.[3] Crucial: Excess water will obscure the sulfonate/hydroxyl region.

  • Drying: Vacuum dry for 15 mins. (Do not heat excessively as adducts can decompose).[3]

  • Measurement: Place ~5 mg of solid on the ATR crystal (Diamond/ZnSe). Apply high pressure to ensure contact.[3]

  • Background: Run an air background. Do not use the unreacted aldehyde as a background; run it as a separate comparison file.

Method B: KBr Pellet (Recommended for Resolution)[3]
  • Applicability: Crystalline solids, publication-quality spectra.[3]

  • Advantages: Better resolution of the "Sulfonate Forest" splitting.[3]

  • Grinding: Mix 1-2 mg of dry adduct with 200 mg of dry KBr. Grind to a fine powder.

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Analysis: Transmission mode. Look for the specific splitting of the 1150-1250 cm⁻¹ band, which is often resolved better here than in ATR.

Performance Comparison: IR vs. NMR

Why choose IR when NMR is the gold standard?

FeatureIR Spectroscopy¹H NMR Spectroscopy
Speed < 5 Minutes30–60 Minutes (prep + shim + acquire)
Solvent None (Solid state)Requires

or DMSO-

(Adducts often insoluble in

)
Sensitivity High for functional groupsHigh for structural connectivity
Blind Spots Cannot easily distinguish specific isomersCan struggle with exchangeable protons (

)
Cost LowHigh
Troubleshooting & Validation Logic

The most common failure mode is misinterpreting unreacted sodium bisulfite as the adduct.[3]

Diagram 2: Spectral Decision Tree

SpectralDecision Start Acquire Spectrum of Precipitate CheckCO Check 1700-1750 cm⁻¹ Region Start->CheckCO CO_Present Strong Peak Present CheckCO->CO_Present Yes CO_Absent Peak Absent/Trace CheckCO->CO_Absent No Result_Fail1 FAIL: Unreacted Aldehyde (Check Equilibrium/Solvent) CO_Present->Result_Fail1 CheckSO3 Check 1000-1250 cm⁻¹ Region CO_Absent->CheckSO3 SharpPeaks Sharp, Simple Peaks (resembles NaHSO₃ ref) CheckSO3->SharpPeaks BroadSplit Broad/Split Bands (Complex pattern) CheckSO3->BroadSplit Result_Fail2 FAIL: Inorganic Bisulfite Salt (Wash precipitate better) SharpPeaks->Result_Fail2 Result_Pass PASS: Bisulfite Adduct Confirmed BroadSplit->Result_Pass

Caption: Logic flow for distinguishing true adducts from starting materials and inorganic contaminants.

Validation Step: If you are unsure if the solid is the adduct or free bisulfite, perform a pH reversal test .[3] Dissolve a small amount in water and add base (NaOH).[3]

  • Adduct: Will decompose, releasing the oily aldehyde (visible phase separation) and restoring the carbonyl peak in the organic phase.

  • Inorganic Salt: Will remain in solution (as sulfite) with no oil separation.[3]

References
  • Mechanism & Kinetics

    • Betterton, E. A., & Hoffmann, M. R. (1987).[3] Kinetics, mechanism, and thermodynamics of the formation of the bisulfite-aldehyde adduct. Journal of Physical Chemistry.

    • [3]

  • Vibrational Assignments (Sulfonates)

    • Coates, J. (2000).[3] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

  • Experimental Purification Protocols

    • Boucher, M. M., et al. (2017).[3] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.

    • [3]

  • Hydroxymethanesulfonate (HMS)

    • Mochida, M., et al. (2016).[3] Computational Vibrational Sum Frequency Spectra of Formaldehyde and Hydroxymethanesulfonate at Aqueous Interfaces. The Journal of Physical Chemistry C.

    • [3]

Sources

Spectroscopic Profiling & Stability of Sodium 1-Hydroxypentanesulphonate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Analytical Method Development

Part 1: Executive Technical Summary

Sodium 1-hydroxypentanesulphonate (CAS: N/A for specific salt, generic bisulfite adduct of pentanal) represents a class of "masked" aldehydes used to stabilize volatile carbonyls or scavenge impurities. In the context of UV-Vis spectroscopy, this molecule presents a unique challenge: it is defined by what you do not see.

Unlike its parent molecule, Pentanal (Valeraldehyde) , which exhibits a characteristic carbonyl absorption band, the bisulfite adduct is effectively transparent in the near-UV region (>220 nm). This guide details the spectroscopic validation of this adduct, contrasting it with the free aldehyde and aromatic analogues to serve as a benchmark for stability and purity profiling.

Part 2: Mechanistic Basis of Detection

To understand the UV profile, one must understand the electronic transition changes driven by the adduct formation.

The "Chromophore Silencing" Effect

The formation of this compound involves the nucleophilic attack of the bisulfite ion (


) on the carbonyl carbon of pentanal.
  • Pentanal (Precursor): Contains a

    
     carbonyl group. This group undergoes a symmetry-forbidden 
    
    
    
    transition, resulting in a weak but diagnostic absorption band at ~290 nm .
  • The Adduct: The reaction converts the

    
     hybridized carbonyl carbon into an 
    
    
    
    hybridized tetrahedral center. The
    
    
    system is destroyed. Consequently, the
    
    
    transition vanishes.
  • Result: The adduct behaves spectroscopically like an aliphatic alcohol or sulfonate—transparent from 220 nm to 400 nm.

Equilibrium Dynamics (Graphviz Diagram)

The following diagram illustrates the reversible equilibrium and its spectroscopic consequences.

G cluster_0 Spectroscopic Consequence Pentanal Pentanal (Free Aldehyde) Adduct This compound (Adduct) Pentanal->Adduct Association (k1) Masks Carbonyl UV_Response UV Response (~290 nm) Pentanal->UV_Response Active Signal Bisulfite Sodium Bisulfite (NaHSO3) Bisulfite->Adduct Adduct->Pentanal Dissociation (k-1) Restores Carbonyl Adduct->UV_Response Silent / Transparent

Figure 1: The equilibrium pathway showing the "silencing" of the UV signal upon adduct formation. In aqueous solution, the reaction is reversible and pH-dependent.

Part 3: Comparative Analysis & Data

This section compares the UV-Vis profile of this compound against its precursor (Pentanal) and an aromatic alternative (Benzaldehyde Bisulfite) often used as a standard.

Spectral Comparison Table
FeatureThis compound Pentanal (Free Aldehyde) Benzaldehyde Bisulfite (Analogue)
Primary Chromophore None (Saturated Alkyl)Carbonyl (

)
Benzene Ring + Sulfonate

(Main)
< 210 nm (End absorption)~290 nm~250-260 nm (Benzenoid)

(Molar Absorptivity)
Negligible (>220 nm)~15 - 25

> 200

Visual Appearance Colorless / TransparentColorlessColorless
Interference Risk High: Bisulfite excess absorbs <220 nmLowMedium
Detection Strategy Indirect (RI, ELSD) or DerivatizationDirect UV (290 nm)Direct UV (254 nm)
The "Bisulfite Blind Spot"

A critical error in profiling this molecule is ignoring the excess sodium bisulfite.

  • Sodium Bisulfite absorbs strongly below 230 nm due to charge-transfer transitions.

  • The Adduct also absorbs below 220 nm (sulfonate group).

Part 4: Validated Experimental Protocol

Objective: To confirm the formation of the adduct and assess stability by monitoring the disappearance of the carbonyl band.

Materials
  • Analyte: this compound (synthesized in-situ or standard).

  • Reference: Pentanal (99% purity).

  • Solvent: 10 mM Phosphate Buffer, pH 7.0 (Avoid acidic pH to prevent dissociation).

  • Blank: 10 mM Phosphate Buffer containing equimolar Sodium Bisulfite (to subtract background).

Workflow Diagram (Graphviz)

Workflow Start Start: Sample Preparation Step1 1. Prepare Stock Solution (Dissolve in pH 7.0 Buffer) Start->Step1 Step2 2. Baseline Correction (Run Blank with NaHSO3) Step1->Step2 Step3 3. Scan 200 - 400 nm Step2->Step3 Decision Check Absorbance @ 290 nm Step3->Decision ResultA Absorbance < LOD (Adduct Stable/Pure) Decision->ResultA No Peak ResultB Peak Detected (Free Pentanal Present) Decision->ResultB Peak Visible

Figure 2: Step-by-step decision tree for validating adduct formation via UV-Vis spectroscopy.

Detailed Procedure
  • Preparation: Dissolve the adduct in pH 7.0 buffer. Note: Do not use unbuffered water, as the pH may drift acidic, causing the adduct to decompose.

  • Blanking: Use a buffer solution containing the same concentration of sodium bisulfite as expected in the sample to correct for the "end absorption" below 230 nm.

  • Scanning: Scan from 400 nm down to 190 nm.

  • Analysis:

    • Pass Criteria: Flat baseline from 240 nm to 350 nm.

    • Fail Criteria: Rise in absorbance centered at 290 nm (indicating reversion to Pentanal).

Part 5: Critical Insights for Drug Development

Stability vs. pH

The equilibrium constant (


) for aliphatic aldehyde bisulfite adducts is pH-dependent.[1]
  • Low pH (< 4): The equilibrium shifts toward the free aldehyde (Pentanal) and

    
     gas. The 290 nm peak will reappear.
    
  • Neutral pH (6-8): The adduct is most stable.

  • High pH (> 9): The adduct dissociates into the aldehyde and sulfite ion (

    
    ).
    
Alternative Detection Methods (When UV Fails)

Since the UV profile is essentially "transparent," researchers should consider these alternatives for quantification:

  • HPLC-RID (Refractive Index Detector): The sulfonate group provides a distinct refractive index change compared to the mobile phase.

  • HPLC-ELSD (Evaporative Light Scattering): Excellent for non-chromophoric salts.

  • Post-Column Derivatization: Reacting the eluent with DNPH (2,4-Dinitrophenylhydrazine) will convert any free aldehyde (from dissociation) into a highly UV-active hydrazone (

    
     nm).
    

References

  • National Institute of Standards and Technology (NIST). Pentanal UV-Vis Spectrum and Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • PubChem. Pentanal (Compound Summary).[3] National Library of Medicine. [Link]

  • Waters Corporation. Wavelength Cutoffs for Mixed Mobile Phases and Buffers.[Link]

  • SIELC Technologies. UV-Vis Spectrum of Sodium Metabisulfite and Buffer Interference.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Sodium 1-hydroxypentanesulphonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of Sodium 1-hydroxypentanesulphonate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of deep operational understanding. The causality behind each procedural step is explained to ensure a culture of safety and scientific integrity within your laboratory.

Hazard Analysis and Risk Mitigation

This compound belongs to the family of organic sulfonates. Compounds in this class can present several potential hazards.[1] Proactive risk mitigation requires a thorough understanding of these potential dangers.

  • Dermal and Ocular Hazards : Direct contact with sulfonate compounds can lead to skin irritation or, in more severe cases, chemical burns.[1] The hygroscopic nature of many such compounds can exacerbate this by drawing moisture from the skin. Ocular exposure is of particular concern, with the potential for serious eye irritation or damage.[2]

  • Respiratory Tract Irritation : Inhalation of airborne powder or aerosols can irritate the respiratory system, leading to coughing and shortness of breath.[1][3]

  • Ingestion : While less common in a laboratory setting, accidental ingestion can cause gastrointestinal irritation.[4]

The primary principle of safe handling is the prevention of direct contact and the minimization of aerosol or dust generation.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound to prevent contact with skin, eyes, and the respiratory system.[7][8]

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical safety goggles and face shieldGoggles must be tight-fitting to offer protection against splashes.[7] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1][2]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[7] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.
Body Flame-resistant lab coat or chemical protective clothingA lab coat is essential to protect against minor splashes.[7] For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit is advised.[1]
Respiratory NIOSH-approved respiratorA respirator with an appropriate cartridge for organic vapors and particulates should be used if the work cannot be conducted in a fume hood or if there is a risk of generating dust or aerosols.[9]
Feet Closed-toe shoesShoes should be made of a material that is resistant to chemical penetration.[7]

Operational Workflow for Safe Handling

The following step-by-step workflow is designed to minimize exposure and ensure a safe operational environment from receipt of the chemical to its final disposal.

Pre-Operational Checklist
  • Verify Availability of Safety Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Inspect PPE : Thoroughly inspect all PPE for integrity before each use.

  • Prepare a Designated Workspace : All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Review Emergency Procedures : Familiarize yourself with the location and use of spill kits and fire extinguishers.

Handling and Experimental Procedure
  • Donning PPE : Put on all required PPE before entering the designated handling area.

  • Chemical Transfer : When transferring the chemical, do so slowly and carefully to avoid generating dust or splashes. Use a spatula or other appropriate tool for solids.

  • Solution Preparation : If preparing a solution, add the solid this compound to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling Decontamination : After handling, thoroughly wash your hands and any exposed skin, even if gloves were worn.[3]

The logical flow of operations is depicted in the diagram below:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Start: Receive Chemical verify_sds Review SDS for Similar Compounds prep_start->verify_sds ppe_check Inspect and Don PPE verify_sds->ppe_check workspace_prep Prepare Fume Hood and Spill Kit ppe_check->workspace_prep transfer Transfer Chemical workspace_prep->transfer Proceed to Handling experiment Conduct Experiment transfer->experiment decontaminate Decontaminate Work Area experiment->decontaminate Experiment Complete dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end End of Procedure

Caption: Workflow for Safe Handling of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Minor Spill (in fume hood) :

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, use an inert absorbent material to contain the spill.

    • Collect the absorbed material into a designated chemical waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside fume hood) :

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Segregation : Do not mix waste containing this compound with other waste streams.

  • Containment : All waste, including contaminated PPE and absorbent materials, should be collected in clearly labeled, sealed containers.

  • Disposal : Dispose of the chemical waste through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations.[3]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound, as with any laboratory chemical, is predicated on a foundation of knowledge, preparation, and vigilance. By understanding the potential hazards and adhering to the protocols outlined in this guide, researchers can mitigate risks and maintain a safe and productive laboratory environment. This commitment to safety is not merely a procedural obligation but a core component of scientific excellence.

References

  • BenchChem. (2025). Personal protective equipment for handling 3-(4-Fluorophenyl)propane-1-sulfonic acid. BenchChem.
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025).
  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
  • BenchChem. (2025). Personal protective equipment for handling Sulfogaiacol. BenchChem.
  • Fisher Scientific. (2012, May 21).
  • Agilent. (2024, August 24). Perfluorooctane Sulfonic Acid (PFOS) Standard (1X1 mL)
  • (2018, June 17). SULPHONIC ACID, 90%.
  • Fisher Scientific. (2009, April 13).
  • New Jersey Department of Health. (n.d.). Common Name: ALKANE SULFONIC ACID HAZARD SUMMARY. NJ.gov.
  • National Center for Biotechnology Information. (n.d.). Exposure Data - Some Chemicals Used as Solvents and in Polymer Manufacture. NCBI.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Industrial Safety Tips.
  • TCI Chemicals. (2024, June 12).
  • RCI Labscan Limited. (2021, September 1).
  • Carl ROTH. (n.d.).
  • Regis Technologies. (2015, June 4).
  • Fisher Scientific. (2004, March 4). Material Safety Data Sheet - Diphenylamine Sulfonic Acid Sodium Salt. Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.